molecular formula C11H11NO6S B2733616 Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate CAS No. 202131-27-9

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate

Cat. No.: B2733616
CAS No.: 202131-27-9
M. Wt: 285.27
InChI Key: LSIHUAFAGCYMQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate typically involves the esterification of 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The methoxy group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Conversion to 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-aminobenzoic acid.

    Reduction: Formation of 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action for Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the ester and sulfanyl groups can interact with various biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its nitro group allows for redox reactions, while the ester and sulfanyl groups provide versatility in chemical synthesis and potential biological interactions.

Properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(11(14)18-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIHUAFAGCYMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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